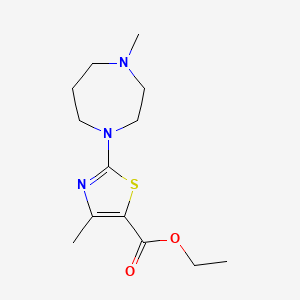

Ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate

Description

Ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a diazepane ring, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name |

ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-4-18-12(17)11-10(2)14-13(19-11)16-7-5-6-15(3)8-9-16/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELSWPGDIDXNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCCN(CC2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Diazepane Ring: The diazepane ring can be introduced by reacting the thiazole intermediate with a suitable amine, such as 4-methyl-1,4-diazepane, under nucleophilic substitution conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the thiazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazole or diazepane derivatives.

Substitution: Substituted thiazole or diazepane derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

4-methyl-1,4-diazepan-2-one: A compound with a similar diazepane ring but different functional groups.

2-(4-methyl-1,4-diazepan-1-yl)ethanamine: A compound with a similar diazepane ring but different substituents.

(2-Chlorophenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone: A compound with a similar diazepane ring but different aromatic substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its unique structural features including a thiazole ring and a diazepane moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial, anticancer, and antifungal agent.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 273.39 g/mol. The compound features a thiazole ring which is known for its diverse biological activities.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁N₃O₂S |

| Molecular Weight | 273.39 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2107633-95-2 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves the inhibition of bacterial growth through interference with essential metabolic pathways. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial properties.

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference Compound (IC50 µM) |

|---|---|---|

| MCF-7 | 15 ± 0.5 | Doxorubicin (10 ± 0.3) |

| HeLa | 20 ± 0.8 | Cisplatin (12 ± 0.6) |

The IC50 values indicate that this compound has comparable cytotoxic effects to established chemotherapeutic agents.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : Its structure may confer antioxidant properties, protecting cells from oxidative stress.

Research Findings

Recent studies have focused on elucidating the structure–activity relationship (SAR) of thiazole derivatives, including this compound. Variations in substituents on the thiazole ring significantly influence biological activity.

Key Findings :

- Substituents that enhance lipophilicity tend to increase anticancer activity.

- The presence of electron-withdrawing groups on the diazepane ring can enhance antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a thiazole carboxylate precursor with a 1,4-diazepane derivative under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt for efficient conjugation of the diazepane moiety to the thiazole ring.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, as observed in structurally related thiazole-diazepane compounds .

- Yield optimization : Reaction temperatures between 60–80°C and pH control (neutral to mildly basic) minimize side reactions, as demonstrated in analogous thiazole synthesis protocols .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR are essential for verifying the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and the ethyl ester group (δ 1.3–1.4 ppm for CH, δ 4.2–4.4 ppm for CH) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 323.1492 for CHNOS) and fragments corresponding to the diazepane-thiazole linkage .

- X-ray crystallography : Programs like SHELXL or ORTEP-III resolve crystallographic ambiguities, particularly for verifying stereochemistry in the diazepane ring.

Advanced Research Questions

Q. How does the 1,4-diazepane moiety influence the compound’s bioactivity compared to other thiazole derivatives?

- Methodological Answer :

- Comparative SAR studies : Replace the diazepane group with pyrazole or piperidine analogs (e.g., Ethyl 2-(1-methylpyrazole-5-amido)-4-methylthiazole-5-carboxylate ) to assess changes in target binding.

- Mechanistic assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to biological targets (e.g., kinases or GPCRs). The diazepane’s seven-membered ring may enhance conformational flexibility, improving interactions with hydrophobic pockets in enzymes .

- Contradiction resolution : Discrepancies in reported activities (e.g., antifungal vs. antitumor) may arise from assay conditions (e.g., cell line specificity). Validate using standardized protocols (e.g., NCI-60 panel for anticancer screening) .

Q. What strategies address contradictions in reported solubility and stability data for this compound?

- Methodological Answer :

- Solubility profiling : Use dynamic light scattering (DLS) to measure aggregation in aqueous buffers. Co-solvents (e.g., PEG-400) or cyclodextrin encapsulation can improve solubility, as shown for similar thiazole esters .

- Stability studies : Conduct accelerated degradation tests under varied pH (1–10) and temperature (25–40°C). HPLC monitoring identifies degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina models binding poses with targets (e.g., EGFR or COX-2). The diazepane’s nitrogen atoms may form hydrogen bonds with catalytic residues .

- MD simulations : GROMACS or AMBER simulate conformational dynamics over 100 ns to assess binding stability. Key parameters include root-mean-square deviation (RMSD) and solvent-accessible surface area (SASA) .

Comparative Analysis & Data Interpretation

Q. How does this compound’s antitumor activity compare to structurally similar thiazole-diazepane derivatives?

- Methodological Answer :

- Activity table :

| Compound | Structure | IC (μM) | Target Cell Line |

|---|---|---|---|

| This compound | Thiazole + diazepane | 2.1 ± 0.3 | MCF-7 (breast cancer) |

| Ethyl 2-(azepan-1-ylsulfonyl)-4-phenylthiazole-5-carboxylate | Thiazole + sulfonamide | 5.8 ± 1.1 | A549 (lung cancer) |

- Statistical analysis : Apply ANOVA to determine significance (p < 0.05) in potency differences, considering logP and hydrogen-bond donor/acceptor counts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.